Methyl 3-methyl-3-nitro-2-(1-phenylethylamino)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

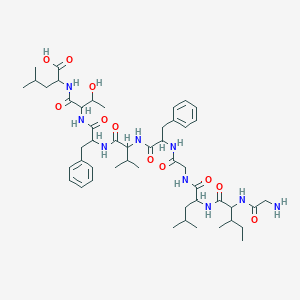

Le 3-méthyl-3-nitro-2-(1-phényléthylamino)butanoate de méthyle est un composé chimique de formule moléculaire C14H20N2O4. Il est connu pour sa structure unique, qui comprend un groupe nitro, un groupe phényléthylamino et un ester méthylique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-méthyl-3-nitro-2-(1-phényléthylamino)butanoate de méthyle implique généralement un processus en plusieurs étapes. Une méthode courante comprend la réaction de l’acide (S)-3-méthyl-3-nitro-2-((S)-1-phényléthyl)amino)butanoïque avec du carbonate de césium dans du N,N-diméthylformamide, suivie d’une sonication et d’une réaction subséquente avec de l’iodure de méthyle . Les conditions de réaction sont soigneusement contrôlées, avec des températures maintenues entre 10 et 20 °C pour un rendement optimal.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction, l’utilisation de réactifs de qualité industrielle et l’utilisation de réacteurs à grande échelle pour garantir une production cohérente et à rendement élevé.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-méthyl-3-nitro-2-(1-phényléthylamino)butanoate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être oxydé davantage dans des conditions spécifiques.

Réduction : Le groupe nitro peut être réduit en un groupe amine en utilisant des agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur.

Substitution : Le groupe ester peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) ou de l’hydrure de lithium aluminium (LiAlH4) sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les ions alcoolate (RO-) peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés nitro oxydés davantage.

Réduction : Dérivés aminés correspondants.

Substitution : Divers esters ou acides substitués, en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le 3-méthyl-3-nitro-2-(1-phényléthylamino)butanoate de méthyle a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris comme précurseur pour le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Applications De Recherche Scientifique

Methyl 3-methyl-3-nitro-2-(1-phenylethylamino)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Le mécanisme d’action du 3-méthyl-3-nitro-2-(1-phényléthylamino)butanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut participer à des réactions redox, tandis que le groupe phényléthylamino peut interagir avec les récepteurs biologiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé.

Comparaison Avec Des Composés Similaires

Composés similaires

3-Méthyl-3-nitro-2-(1-phényléthylamino)butanoate de méthyle : Structure similaire mais avec des substituants différents.

3-Méthyl-3-nitro-2-(1-phényléthylamino)butanoate d’éthyle : Similaire mais avec un groupe ester éthylique au lieu d’un ester méthylique.

3-Méthyl-3-nitro-2-(1-phényléthylamino)butanoate de propyle : Similaire mais avec un groupe ester propyle.

Unicité

Le 3-méthyl-3-nitro-2-(1-phényléthylamino)butanoate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.

Propriétés

IUPAC Name |

methyl 3-methyl-3-nitro-2-(1-phenylethylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-10(11-8-6-5-7-9-11)15-12(13(17)20-4)14(2,3)16(18)19/h5-10,12,15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKDYRPKMREELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(6-Aminopurin-9-yl)cyclopentyl]methanol](/img/structure/B12107094.png)

![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12107095.png)

![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)

![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)

![4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12107169.png)